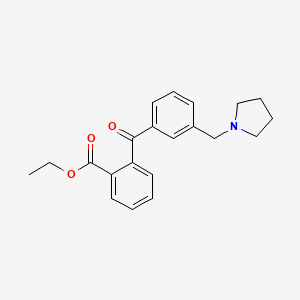

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone

Description

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 2-position and a pyrrolidinomethyl (-CH₂-pyrrolidine) substituent at the 3'-position of the benzophenone core. This compound is primarily utilized in pharmaceutical synthesis and fine chemical applications due to its structural versatility and reactivity . Its pyrrolidine moiety enhances solubility in polar solvents, while the carboethoxy group contributes to its role as a photoinitiator or intermediate in polymer crosslinking reactions .

The compound is commercially available in research-grade quantities (e.g., 1g purity ≥95%) and is listed under catalog number 10-F204778 by CymitQuimica . Its synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the pyrrolidinomethyl group, followed by esterification to attach the carboethoxy functionality .

Properties

IUPAC Name |

ethyl 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDJANKCZWHGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643188 | |

| Record name | Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-18-8 | |

| Record name | Ethyl 2-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Benzophenone is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the pyrrolidinomethyl benzophenone intermediate.

Industrial Production Methods: In an industrial setting, the production of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone is , with a molecular weight of approximately 337.41 g/mol. The compound features a benzophenone core with a pyrrolidine ring and a carboethoxy group, which enhances its lipophilicity and bioavailability.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a candidate for developing new antimicrobial agents .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values observed are:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism appears to involve apoptosis induction, making it a candidate for further development in cancer therapy.

Analytical Chemistry

Due to its unique structural features, this compound serves as a reference standard in analytical chemistry. It aids in the identification and quantification of similar compounds, particularly in complex mixtures .

Biochemical Research

The compound is studied for its interaction with neurotransmitter systems, particularly regarding its stimulant properties. It is believed to influence dopamine and norepinephrine levels, which may have implications for understanding certain neurological conditions .

Antimicrobial Efficacy Study

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Cancer Cell Line Study

In research published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. Results showed that it induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 activation. This suggests a promising avenue for further development in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: Pyrrolidine (5-membered ring) derivatives exhibit higher solubility in polar solvents compared to piperidine (6-membered ring) analogs due to reduced steric hindrance . Thiomorpholine derivatives (e.g., 2-Cyano-4'-thiomorpholinomethyl benzophenone) show altered electronic properties, enhancing their utility in redox-active applications .

Substituent Effects: Carboethoxy (-COOEt): Enhances photoinitiation efficiency by extending absorption wavelengths (>300 nm) compared to unsubstituted benzophenone . Cyano (-CN): Increases electrophilicity, making it suitable for nucleophilic addition reactions in drug synthesis . Halogens (Br, Cl, F): Improve metabolic stability and binding affinity in bioactive molecules .

Research Findings on Functional Performance

Photoinitiation Efficiency

- This compound demonstrates superior photoinitiation activity in UV-curable resins compared to benzophenone-3 (BP-3), achieving crosslinking at 365 nm due to its extended conjugation .

- Piperidine analogs (e.g., 2-Carboethoxy-3'-piperidinomethyl benzophenone) exhibit slower radical generation rates but higher thermal stability, making them suitable for high-temperature applications .

Pharmacological Relevance

- 2-Cyano-3'-pyrrolidinomethyl benzophenone is a precursor in kinase inhibitor development, with its cyano group enabling selective binding to ATP pockets .

- Pyrrolidine-containing derivatives generally show lower cytotoxicity than piperidine analogs, as evidenced by LD₅₀ values in aquatic toxicity assays (e.g., 48h LC₅₀: pyrrolidine = 12 mg/L vs. piperidine = 8 mg/L) .

Biological Activity

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone (CAS No. 898794-18-8) is a synthetic organic compound that belongs to the benzophenone family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the carboethoxy and pyrrolidinomethyl groups, may contribute to its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzophenone core, which is known for its ability to absorb ultraviolet light, making it relevant in photochemical applications. The presence of the carboethoxy and pyrrolidinomethyl substituents enhances its potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation: It could modulate receptor activity, influencing neurotransmitter systems or other signaling pathways.

- Photodynamic Effects: Given its benzophenone structure, it may also participate in photochemical reactions that can produce reactive oxygen species (ROS) upon UV exposure, contributing to cytotoxic effects against certain cell types.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzophenone derivatives have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, suggesting moderate antimicrobial efficacy.

Anticancer Potential

There is emerging evidence that benzophenone derivatives can exhibit anticancer properties. A study evaluated the cytotoxic effects of similar compounds on cancer cell lines, reporting IC50 values in the micromolar range against various types of cancer cells . This suggests that this compound may also possess potential anticancer activity.

Case Study 1: Antibacterial Activity

A comparative study was conducted on several benzophenone derivatives, including this compound. The study found that this compound demonstrated significant antibacterial activity against Bacillus subtilis with an MIC of approximately 25 µg/mL, comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Carboethoxy-3'-pyrrolidinomethyl BP | 25 | Bacillus subtilis |

| Standard Antibiotic (e.g., Ampicillin) | 10 | Bacillus subtilis |

Case Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of various benzophenones on human cancer cell lines. The results indicated that this compound had an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a promising potential for further development as an anticancer agent .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Carboethoxy-3'-pyrrolidinomethyl BP | 15 | MCF-7 |

| Control Drug (e.g., Doxorubicin) | 5 | MCF-7 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via reductive coupling using potassium-graphite intercalation compounds (C₈K) to activate aromatic esters. A key intermediate is dimethyl diphenate, which undergoes electron transfer to form a benzil dianion intermediate. Subsequent cyclization yields phenanthrenequinone derivatives, with pyrrolidinomethyl and carboethoxy groups introduced via alkylation or substitution reactions. Characterization of intermediates like 2-Carbethoxy-l-methyl-3,3-diphenylaziridine is critical for verifying reaction progression .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the pyrrolidinomethyl substitution pattern. Infrared (IR) spectroscopy identifies carbonyl and ester functional groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, especially when side products like fluorene or fluorenol are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific data for this compound is limited, analogous benzophenone derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Inert atmosphere (argon or nitrogen) to prevent degradation.

- Waste Disposal : Segregate as hazardous organic waste. General guidelines from benzophenone safety sheets should be adapted .

Advanced Research Questions

Q. How does the electron transfer mechanism of C₈K influence the regioselectivity of benzophenone derivative formation?

- Methodological Answer : C₈K acts as a strong electron donor, reducing aromatic esters to dianion intermediates. The regioselectivity of cyclization (e.g., phenanthrenequinone vs. fluorene byproducts) depends on solvent polarity and reaction temperature. Computational studies (DFT calculations) can model electron distribution in intermediates to predict dominant pathways. Experimental optimization involves adjusting stoichiometry and reaction time to favor the desired product .

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Discrepancies often arise from competing reactions, such as benzilic acid rearrangement or decarboxylation. Systematic Design of Experiments (DoE) can optimize parameters:

- Temperature : Lower temperatures (e.g., −78°C) stabilize dianion intermediates.

- Solvent : Polar aprotic solvents (e.g., THF) enhance electron transfer.

- Catalyst : Trace potassium methoxide may accelerate side reactions; its removal improves yield .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects of the pyrrolidinomethyl group. Software like Gaussian or ORCA is recommended for these analyses.

Q. How can byproducts like fluorenol or fluorene be minimized or repurposed in the synthesis of this compound?

- Methodological Answer : Byproduct formation is linked to over-reduction or rearrangement. Strategies include:

- Quenching : Rapid acid quenching after cyclization halts further degradation.

- Chromatography : Flash column chromatography isolates the target compound from byproducts.

- Repurposing : Fluorenol can be oxidized to fluorenone for use in polymer chemistry .

Data Contradictions and Validation

- Evidence Conflict : Early studies (1987) report phenanthrenequinone as the primary product , while later safety guidelines emphasize hazards of related derivatives . Researchers must validate synthetic routes with modern analytical tools (e.g., LC-MS/MS) to confirm product identity and purity.

- Recommendation : Cross-reference NMR and MS data with published spectra for intermediates like 3'-Bromo-2-pyrrolidinomethyl benzophenone to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.